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Compound of Interest

Compound Name: JNJ-26070109

Cat. No.: B15615440 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of JNJ-26070109 with other common

negative controls used in the study of gastrin signaling. JNJ-26070109 is a potent and

selective antagonist of the cholecystokinin-2 receptor (CCK2R), which is the primary receptor

for the hormone gastrin.[1] By competitively blocking this receptor, JNJ-26070109 effectively

inhibits gastrin-induced physiological responses, making it an excellent negative control for in

vitro and in vivo experiments aimed at elucidating the gastrin signaling pathway and its

downstream effects.

Overview of Gastrin Signaling
Gastrin, a peptide hormone produced by G-cells in the stomach, plays a crucial role in

regulating gastric acid secretion and mucosal cell growth.[2] Its effects are primarily mediated

through the CCK2R, a G-protein coupled receptor. Upon binding of gastrin to CCK2R on

enterochromaffin-like (ECL) cells and parietal cells, a signaling cascade is initiated, leading to

histamine release and subsequent gastric acid secretion.[2] Gastrin signaling is also implicated

in cell proliferation and differentiation.
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The efficacy of a negative control in gastrin signaling studies is determined by its affinity and

selectivity for the CCK2R. The following tables summarize the quantitative data for JNJ-
26070109 and other commonly used CCK2R antagonists.

Compound Target Species pKi Reference

JNJ-26070109 CCK2R Human 8.49 ± 0.13 [1]

Rat 7.99 ± 0.08 [1]

Dog 7.70 ± 0.14 [1]

YF476

(Netazepide)
CCK2R Human 9.72 [3]

Rat 10.17 [3]

Dog 9.21 [3]

L-365,260 CCK2R Guinea Pig 8.72 [4]

Rat 7.54 [4]

Table 1: Comparative Receptor Binding Affinities (pKi) of CCK2R Antagonists. A higher pKi

value indicates a higher binding affinity.
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Compound Assay Species
pKB / IC50 /
ED50

Reference

JNJ-26070109

Calcium

Mobilization

(pKB)

Human 8.53 ± 0.05 [1]

Pentagastrin-

stimulated acid

secretion (pKB)

Mouse (isolated

stomach)
8.19 ± 0.13 [1]

Pentagastrin-

stimulated acid

secretion (oral

EC50)

Rat 1.5 µM [1]

Pentagastrin-

stimulated acid

secretion (oral

EC50)

Dog 0.26 µM [1]

YF476

(Netazepide)

Pentagastrin-

stimulated acid

secretion (IV

ED50)

Rat 0.0086 µmol/kg [3]

Pentagastrin-

stimulated acid

secretion (IV

ED50)

Dog 0.018 µmol/kg [3]

L-365,260

Pentagastrin-

stimulated acid

secretion (oral

ED50)

Mouse 0.03 mg/kg

Pentagastrin-

stimulated acid

secretion (oral

ED50)

Rat 0.9 mg/kg
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Pentagastrin-

stimulated acid

secretion (oral

ED50)

Guinea Pig 5.1 mg/kg

Table 2: Comparative Functional Antagonism of CCK2R Antagonists. pKB is the negative

logarithm of the antagonist's dissociation constant. IC50 is the half-maximal inhibitory

concentration. ED50 is the half-maximal effective dose.

Experimental Protocols
Detailed methodologies for key experiments in gastrin signaling research are provided below.

Radioligand Binding Assay for CCK2R
This protocol is used to determine the binding affinity of a compound for the CCK2R.

Membrane Preparation: Membranes are prepared from cells or tissues expressing CCK2R.

The tissue or cells are homogenized in a cold lysis buffer and centrifuged to pellet the

membranes. The pellet is washed and resuspended in a binding buffer.[5]

Binding Reaction: In a 96-well plate, the membrane preparation is incubated with a

radiolabeled ligand (e.g., [125I]gastrin) and varying concentrations of the unlabeled

competitor compound (e.g., JNJ-26070109).[5]

Incubation and Filtration: The plate is incubated to allow the binding to reach equilibrium. The

reaction is terminated by rapid filtration through a filter mat, which traps the membranes

bound to the radioligand. The filters are then washed to remove unbound radioligand.[5]

Quantification: The amount of radioactivity trapped on the filters is measured using a

scintillation counter.

Data Analysis: The data is used to generate a competition binding curve, from which the

IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the

radioligand) is calculated. The Ki (inhibitory constant) can then be calculated from the IC50

using the Cheng-Prusoff equation.
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Measurement of Gastrin-Stimulated Gastric Acid
Secretion in Rats
This in vivo assay measures the ability of a compound to inhibit gastrin-induced gastric acid

secretion.

Animal Preparation: Rats are anesthetized and a catheter is inserted into the stomach

(gastric fistula) for the collection of gastric juice.[6][7]

Basal Acid Secretion: Basal gastric acid secretion is collected for a defined period.

Stimulation: A gastrin analog, such as pentagastrin, is administered to stimulate gastric acid

secretion.[6][7]

Antagonist Administration: The test compound (e.g., JNJ-26070109) is administered,

typically orally or intravenously, prior to or concurrently with pentagastrin.

Sample Collection and Analysis: Gastric juice samples are collected at regular intervals and

the volume and acid concentration (determined by titration with NaOH) are measured.

Data Analysis: The total acid output is calculated and the inhibitory effect of the compound is

determined by comparing the acid secretion in treated animals to that in control animals.

Gastrin-Induced Cell Proliferation Assay
This in vitro assay assesses the effect of a compound on gastrin-mediated cell growth.

Cell Culture: A cell line expressing CCK2R (e.g., AGS-GR cells) is cultured in appropriate

media.

Seeding: Cells are seeded into 96-well plates at a specific density.

Treatment: After allowing the cells to attach, the medium is replaced with a serum-free

medium containing gastrin at a concentration known to induce proliferation. The test

compound (e.g., JNJ-26070109) is added at various concentrations. Control wells receive

either no treatment, gastrin alone, or the compound alone.
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Incubation: The plates are incubated for a period of time (e.g., 24-72 hours) to allow for cell

proliferation.

Quantification of Proliferation: Cell proliferation can be measured using various methods,

such as:

MTT Assay: This colorimetric assay measures the metabolic activity of the cells, which is

proportional to the number of viable cells.[8]

BrdU Incorporation Assay: This assay measures the incorporation of bromodeoxyuridine

(BrdU), a synthetic analog of thymidine, into the DNA of proliferating cells.[9]

Direct Cell Counting: Cells can be detached and counted using a hemocytometer or an

automated cell counter.

Data Analysis: The results are expressed as a percentage of the proliferation observed with

gastrin alone, and the IC50 for the inhibition of proliferation is calculated.

Visualizing Gastrin Signaling and Experimental
Workflow
Gastrin Signaling Pathway
The following diagram illustrates the key components of the gastrin signaling pathway initiated

by the activation of the CCK2 receptor.
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Click to download full resolution via product page

Caption: Gastrin signaling pathway and the inhibitory action of JNJ-26070109.

Experimental Workflow for Evaluating CCK2R
Antagonists
The following diagram outlines a typical experimental workflow for comparing the efficacy of

CCK2R antagonists.
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Caption: Experimental workflow for comparing CCK2R antagonists.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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